(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methoxy group on the other, making it a unique derivative of chalcone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of catalysts and advanced purification techniques like recrystallization or chromatography can further improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Activity: Some derivatives of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Anti-inflammatory and Anticancer Properties: Research has indicated that certain chalcone derivatives exhibit anti-inflammatory and anticancer activities, which could be explored for therapeutic applications.
Industry:
Dye and Pigment Production: The compound and its derivatives can be used in the production of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
- (2E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.
- Methoxy Group: The methoxy group on the phenyl ring contributes to the compound’s electronic properties, affecting its overall stability and reactivity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJAFWHLVBVKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347371 | |
Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102692-37-5 | |
Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the third-order nonlinear optical (NLO) properties of (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
A1: Third-order NLO properties are crucial for applications like optical limiting. Materials exhibiting strong third-order NLO responses can attenuate high-intensity light while remaining transparent at lower intensities []. This behavior is valuable for protecting sensitive optical sensors and human eyes from laser damage. Investigating the NLO properties of (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one helps assess its potential for such applications.
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